N-(4-ethylphenyl)-3-phenylpropanamide
Description
N-(4-ethylphenyl)-3-phenylpropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a phenyl group at the third carbon and a 4-ethylphenyl group attached to the amide nitrogen. The ethyl group introduces increased hydrophobicity and steric bulk compared to smaller substituents like methyl or halogens, which may influence solubility, melting points, and biological interactions .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H19NO/c1-2-14-8-11-16(12-9-14)18-17(19)13-10-15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3,(H,18,19) |
InChI Key |
XLDGDBKMVQMXGO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The ethyl group (C₂H₅) in the target compound increases molecular weight compared to methyl (C₁₆H₁₇NO → ~253 g/mol for ethyl vs. 239 g/mol for methyl) . Halogen substituents (e.g., Br in ) significantly raise molecular weight (320 g/mol) due to bromine’s atomic mass .
Melting Points :
- Spirocyclic derivatives () exhibit a wide melting range (68–196°C), influenced by hydrogen bonding and crystal packing. The ethyl analog’s melting point is likely higher than methyl due to increased van der Waals interactions .
Solubility :
- Fluorophenyl derivatives () are synthesized in biphasic benzene/water systems, suggesting moderate polarity. Ethyl-substituted analogs may exhibit lower aqueous solubility due to enhanced hydrophobicity .
Biological Activity :
- Spirocyclic 3-phenylpropanamide derivatives () demonstrate anti-coronavirus activity, implying that the ethyl variant’s bioactivity could be modulated by adjusting substituent bulkiness and polarity .
- Halogenated analogs (e.g., bromo in ) are used in research, though specific biological data remain unexplored .
Implications for Further Research
- Structure-Activity Relationships (SAR) : The ethyl group’s steric and electronic effects warrant exploration in binding assays, particularly for targets like GPCRs or viral proteases, as seen in spirocyclic analogs .
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